Diethyl(dimethyl)silane Vapor Pressure vs. Tetramethylsilane: Optimized for CVD Precursor Delivery
Diethyl(dimethyl)silane exhibits a significantly lower vapor pressure compared to the benchmark tetramethylsilane (TMS). At 25°C, diethyl(dimethyl)silane has a vapor pressure of 63.3 mmHg [1], while TMS has a vapor pressure of approximately 580 mmHg [2]. This difference of over an order of magnitude directly impacts precursor delivery in CVD processes, offering greater control over mass transport and reducing the risk of oversaturation.
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | 63.3 mmHg |
| Comparator Or Baseline | Tetramethylsilane (TMS): ~580 mmHg |
| Quantified Difference | ~89% lower vapor pressure |
| Conditions | Standard measurement conditions (static/dynamic methods, as reported in respective sources) |
Why This Matters
Lower vapor pressure enables more precise and manageable flow rates in chemical vapor deposition (CVD) and atomic layer deposition (ALD), which is critical for achieving uniform thin films with desired stoichiometry and reducing precursor waste.
- [1] ChemNet. (n.d.). 756-81-0 Dimethyldiethylsilane. Chemical Dictionary. View Source
- [2] National Institute of Standards and Technology (NIST). (n.d.). Tetramethylsilane. NIST Chemistry WebBook, SRD 69. View Source
